1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid
Overview
Description
Preparation Methods
The synthesis of 1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid involves several steps, typically starting with the preparation of the piperidine ring. The synthetic route often includes the following steps:
Formation of the Piperidine Ring: This can be achieved through various methods, including cyclization reactions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced using sulfonyl chlorides under basic conditions.
Attachment of the 2,4-Dichlorobenzyl Group: This step involves the reaction of the intermediate with 2,4-dichlorobenzyl chloride in the presence of a base.
Chemical Reactions Analysis
1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is thought to influence cellular processes through its sulfonyl and piperidine moieties.
Comparison with Similar Compounds
1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid can be compared with other piperidine derivatives, such as:
Piperidine-3-carboxylic acid: Lacks the sulfonyl and dichlorobenzyl groups, making it less versatile in chemical reactions.
2,4-Dichlorobenzylsulfonyl chloride: Contains the sulfonyl and dichlorobenzyl groups but lacks the piperidine ring, limiting its biological applications.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methylsulfonyl]piperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO4S/c14-11-4-3-10(12(15)6-11)8-21(19,20)16-5-1-2-9(7-16)13(17)18/h3-4,6,9H,1-2,5,7-8H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKILOOYOCAGNHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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